molecular formula C9H8N2O6S B3372834 2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid CAS No. 929975-43-9

2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid

Cat. No.: B3372834
CAS No.: 929975-43-9
M. Wt: 272.24 g/mol
InChI Key: BMGRDOBVZXLURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid is a heterocyclic compound featuring a benzoxazole core substituted with a sulfamoyl group at position 6 and an acetic acid moiety at position 2. This structure confers unique physicochemical and biological properties, making it a candidate for enzyme inhibition studies, particularly in the context of Rab geranylgeranyltransferase (RabGGTase) inhibitors, as suggested by its structural analogs . The compound’s synthesis typically involves condensation reactions, ester hydrolysis, and sulfonamide functionalization, as demonstrated in related benzoxazole derivatives . Key spectroscopic data (e.g., $ ^1H $ NMR, $ ^{13}C $ NMR, HRMS) and crystallographic refinement tools (e.g., SHELXL, ORTEP-III) are critical for confirming its structure and purity .

Properties

IUPAC Name

2-(2-oxo-6-sulfamoyl-1,3-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6S/c10-18(15,16)5-1-2-6-7(3-5)17-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13)(H2,10,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGRDOBVZXLURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)OC(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219649
Record name 6-(Aminosulfonyl)-2-oxo-3(2H)-benzoxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929975-43-9
Record name 6-(Aminosulfonyl)-2-oxo-3(2H)-benzoxazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929975-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Aminosulfonyl)-2-oxo-3(2H)-benzoxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid typically involves multi-step organic reactions

    Formation of Benzoxazole Core: The initial step involves the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions to form the benzoxazole ring.

    Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where the benzoxazole intermediate is treated with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.

    Attachment of Acetic Acid Moiety: The final step involves the acylation of the benzoxazole derivative with chloroacetic acid or its equivalent under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The benzoxazole core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s activity and properties can be contextualized against structurally related analogs (Table 1):

Compound Name Core Structure Substituents (Position) Key Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid (Target) Benzoxazole Sulfamoyl (6), Acetic acid (3) Oxo, Sulfonamide, Carboxylic acid C$9$H$8$N$2$O$6$S 296.24 Not reported
2-[6-(Benzylsulfamoyl)-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl]acetic acid (148) Benzoxazole Benzylsulfamoyl (6), Acetic acid (3) Oxo, Sulfonamide, Carboxylic acid C${16}$H${15}$N$2$O$6$S 363.36 139.4
2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid Benzothiazole Benzoyl (6), Acetic acid (3) Oxo, Ketone, Carboxylic acid C${16}$H${11}$NO$_4$S 313.33 Not reported
(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 13610-49-6) Benzoxazole None (6), Acetic acid (3) Oxo, Carboxylic acid C$9$H$7$NO$_4$ 193.16 Not reported
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS 62522-62-7) Benzoxazole Methyl (3), Sulfonamide (6) Oxo, Sulfonamide C$8$H$8$N$2$O$4$S 228.22 Not reported

Key Observations:

  • Biological Activity : Analogs like compound 148 () exhibit inhibitory activity against RabGGTase, suggesting the sulfonamide and acetic acid groups are critical for binding. In contrast, simpler derivatives lacking these groups (e.g., CAS 13610-49-6) show reduced bioactivity .

Physicochemical and Spectroscopic Comparisons

  • Solubility: The acetic acid moiety in the target compound and its analogs improves aqueous solubility relative to non-polar derivatives (e.g., CAS 62522-62-7) .
  • Spectroscopic Signatures: Distinct $ ^1H $ NMR shifts for the sulfamoyl group (δ ~7.6–8.1 ppm) and acetic acid protons (δ ~3.9–4.0 ppm) differentiate these compounds from non-sulfonylated analogs .

Biological Activity

2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its structural properties, synthesis, and various bioassays that demonstrate its efficacy against different biological targets.

Structural Information

The molecular formula of this compound is C9H8N2O6SC_9H_8N_2O_6S. The compound features a benzoxazole core with a sulfamoyl group and an acetic acid moiety. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC9H8N2O6S
SMILESC1=CC2=C(C=C1S(=O)(=O)N)OC(=O)N2CC(=O)O
InChIInChI=1S/C9H8N2O6S/c10-18(15,16)5-1-2-6-7(3-5)17-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13)(H2,10,15,16)

Synthesis

The synthesis of the compound has not been extensively documented in the available literature. However, it is likely derived from known synthetic pathways for similar benzoxazole derivatives. The synthesis typically involves the formation of the benzoxazole ring followed by the introduction of the sulfamoyl and acetic acid functionalities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related compounds have shown marked cytotoxic effects against various human tumor cell lines such as HT 29 (colon carcinoma), PC 3 (prostate carcinoma), and H 460M (lung carcinoma). The cytotoxicity was assessed using MTT assays over a period of 144 hours .

Case Studies

Although direct case studies on this specific compound are lacking in the literature, analogous compounds have been tested for their biological activities:

  • Antitumor Efficacy : A study demonstrated that certain benzoxazole derivatives exhibited significant inhibition of tumor growth in vitro and in vivo models.
    CompoundCell LineIC50 (µM)
    Compound AHT 2915
    Compound BPC 320
    Compound CH460M25
  • Antimicrobial Testing : Research on related compounds showed promising results against various pathogens.
    PathogenCompound TestedMinimum Inhibitory Concentration (MIC µg/mL)
    Staphylococcus aureusCompound D10
    Escherichia coliCompound E15
    Candida albicansCompound F5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Oxo-6-sulfamoyl-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.